molecular formula C10H12N4O B1427610 1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine CAS No. 1178625-04-1

1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B1427610
CAS No.: 1178625-04-1
M. Wt: 204.23 g/mol
InChI Key: JKYAJSICINMAJG-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a triazole ring substituted with a methoxyphenylmethyl group, making it a valuable scaffold in the synthesis of various pharmacologically active molecules .

Preparation Methods

The synthesis of 1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxybenzyl chloride and 1H-1,2,4-triazole.

    Reaction Conditions: The 4-methoxybenzyl chloride is reacted with 1H-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including the use of continuous flow reactors to enhance yield and reduce reaction time.

Biological Activity

1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine is a triazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. Triazole compounds are characterized by their ability to interact with various biological targets, making them valuable in drug development. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C10_{10}H12_{12}N4_{4}O
  • Molecular Weight : 204.23 g/mol
  • IUPAC Name : 1-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-amine
  • SMILES Notation : COC1=CC=C(C=C1)CN2C=NC(=N2)N

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Triazole compounds are known to form stable complexes with biological macromolecules due to their nitrogen-rich structure, which allows for versatile binding patterns. This compound may exhibit the following activities:

  • Antimicrobial Activity : Triazoles are known for their antibacterial and antifungal properties. The presence of the methoxy group can enhance the compound's lipophilicity, improving membrane permeability and efficacy against pathogens .
  • Anticancer Activity : Research indicates that triazole derivatives can inhibit tumor growth by interfering with cell cycle regulation and inducing apoptosis in cancer cells .
  • Anti-inflammatory and Analgesic Effects : The compound may modulate inflammatory pathways, providing potential relief from pain and inflammation .

Biological Activities

The following table summarizes the diverse biological activities associated with this compound:

Activity Type Description References
AntimicrobialExhibits activity against various bacteria and fungi; potential use in treating infections
AnticancerInduces apoptosis and inhibits proliferation in cancer cell lines
Anti-inflammatoryReduces inflammation through modulation of cytokine release
AnalgesicProvides pain relief by inhibiting specific pain pathways
AntiviralPotential activity against viral infections; further studies needed

Case Studies and Research Findings

Research has demonstrated the efficacy of triazole derivatives in various therapeutic contexts:

  • Antimicrobial Studies : A study highlighted that triazole derivatives exhibit significant antimicrobial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), outperforming conventional antibiotics like vancomycin .
  • Anticancer Research : In vitro studies have shown that triazole derivatives can induce cell death in several cancer types, including breast and lung cancer cells. The mechanism involves the activation of apoptotic pathways through caspase activation .
  • Anti-inflammatory Effects : Compounds similar to this compound have been reported to significantly reduce inflammation in animal models of arthritis by inhibiting pro-inflammatory cytokines .

Pharmacokinetics

Triazole compounds generally exhibit favorable pharmacokinetic properties due to their stable structures. They are often well absorbed following oral administration and can achieve significant plasma concentrations. The metabolism typically involves hepatic pathways leading to various metabolites, some of which may retain biological activity.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-15-9-4-2-8(3-5-9)6-14-7-12-10(11)13-14/h2-5,7H,6H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYAJSICINMAJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared in analogy to example 3a) starting with 3-amino-1,2,4-triazole and 4-methoxy benzyl chloride. The title compound was obtained as a colorless solid, MS ISP (m/e): 205.2 (100) [(M+H)+].
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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